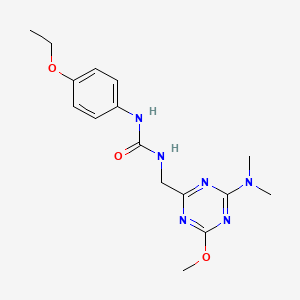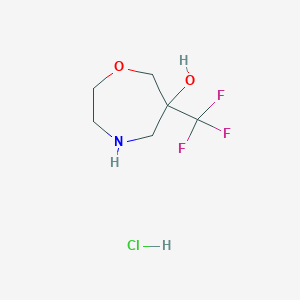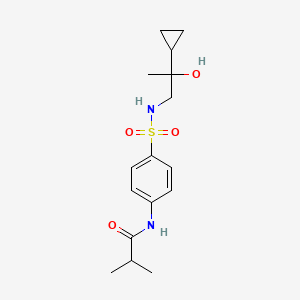
N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-aminophenyl isobutyramide: This intermediate is synthesized by reacting 4-nitrophenyl isobutyramide with a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the sulfamoyl intermediate: The 4-aminophenyl isobutyramide is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, forming 4-(sulfamoyl)phenyl isobutyramide.
Cyclopropylation: The final step involves the reaction of the sulfamoyl intermediate with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropyl moiety can be oxidized to form a ketone.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of N-(4-(N-(2-cyclopropyl-2-oxopropyl)sulfamoyl)phenyl)isobutyramide.
Reduction: Formation of N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)amino)phenyl)isobutyramide.
Substitution: Formation of substituted derivatives such as N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)-2-nitrophenyl)isobutyramide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide can be compared with other similar compounds, such as:
N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)isobutyramide: Similar structure but with a hydroxyethyl group instead of a cyclopropyl group.
N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)15(19)18-13-6-8-14(9-7-13)23(21,22)17-10-16(3,20)12-4-5-12/h6-9,11-12,17,20H,4-5,10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBLCFKBUCPRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
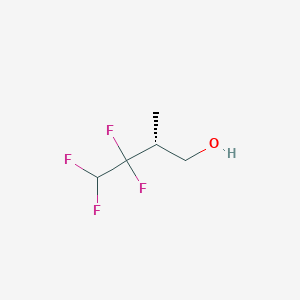
![1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
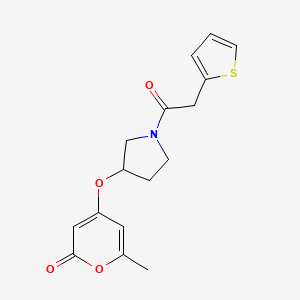

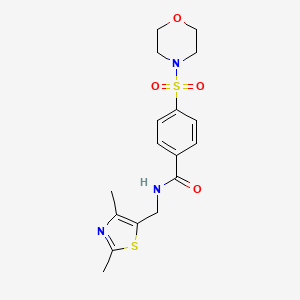
![6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)
![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)
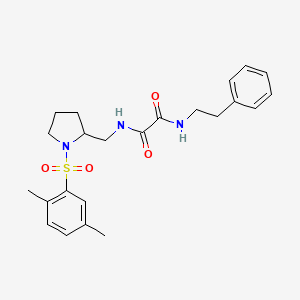
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)
